(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a benzotriazole ring and a trimethoxyphenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 1H-1,2,3-benzotriazole with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The benzotriazole ring and trimethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzotriazole compounds.
Scientific Research Applications
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
- 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzotriazole derivatives and may contribute to its specific properties and applications.
Properties
IUPAC Name |
(E)-1-(benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17(22)21-14-7-5-4-6-13(14)19-20-21/h4-11H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEACASGPBSNAK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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